(4E)-4-[2-(4-iodophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
The compound (4Z)-4-[2-(4-IODOPHENYL)HYDRAZIN-1-YLIDENE]-1-(4-NITROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic molecule that belongs to the class of hydrazones. This compound is characterized by the presence of an iodophenyl group, a nitrophenyl group, and a phenyl group attached to a pyrazolone ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[2-(4-IODOPHENYL)HYDRAZIN-1-YLIDENE]-1-(4-NITROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of 4-iodophenylhydrazine with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting hydrazone is then cyclized to form the pyrazolone ring, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazolone rings.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.
Major Products
Oxidation: Products may include quinones and other oxidized derivatives.
Reduction: Amino derivatives are common products of reduction reactions.
Substitution: Various substituted phenyl derivatives can be formed.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound’s potential as a bioactive molecule is investigated. Studies may focus on its interactions with enzymes and receptors, as well as its potential therapeutic applications.
Medicine
The compound’s structural features make it a candidate for drug development. Research may explore its efficacy and safety as a pharmaceutical agent.
Industry
In the industrial sector, the compound can be used in the development of new materials and chemical processes. Its reactivity and stability are valuable properties for various applications.
Mechanism of Action
The mechanism of action of (4Z)-4-[2-(4-IODOPHENYL)HYDRAZIN-1-YLIDENE]-1-(4-NITROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific context of its use, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-[2-(4-BROMOPHENYL)HYDRAZIN-1-YLIDENE]-1-(4-NITROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
- (4Z)-4-[2-(4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-1-(4-NITROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Uniqueness
The presence of the iodophenyl group in (4Z)-4-[2-(4-IODOPHENYL)HYDRAZIN-1-YLIDENE]-1-(4-NITROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE distinguishes it from similar compounds. This group imparts unique reactivity and properties, making the compound valuable for specific applications in research and industry.
Properties
Molecular Formula |
C21H14IN5O3 |
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Molecular Weight |
511.3 g/mol |
IUPAC Name |
4-[(4-iodophenyl)diazenyl]-2-(4-nitrophenyl)-5-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H14IN5O3/c22-15-6-8-16(9-7-15)23-24-20-19(14-4-2-1-3-5-14)25-26(21(20)28)17-10-12-18(13-11-17)27(29)30/h1-13,25H |
InChI Key |
XQROBFVYVVFHBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=CC=C(C=C4)I |
Origin of Product |
United States |
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